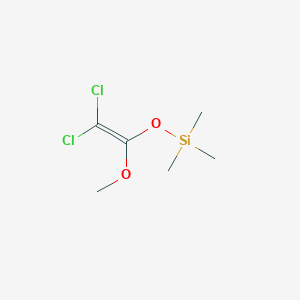

(2,2-Dichloro-1-methoxy-vinyloxy)-trimethylsilane

Cat. No. B8499505

M. Wt: 215.15 g/mol

InChI Key: HOMHALWLEKDHPE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07420079B2

Procedure details

A 2-liter three-necked flask equipped with a mechanical stirrer, thermometer, condenser, pressure equalizing addition funnel and an argon inlet was charged with zinc dust (78.0 g, 1.19 mol) followed by the addition of anhydrous tetrahydrofuran (400 ml). To this mixture was added 1,2-dibromoethane (2 ml) to activate the zinc. The resulting mixture was heated at a gentle reflux for 25 minutes. After cooling to −55° C., a solution of methyl trichloroacetate (100.3 g, 0.565 mol) and chlorotrimethylsilane (80 ml, 0.648 mol) was added at a rate to maintain the reaction temperature at −55 to −60° C. (1 hour required). After the addition was complete, the mixture was allowed to stir at room temperature for approximately 90 minutes. The resulting mixture was diluted with heptane (700 ml) and filtered under nitrogen through a Celite 545 pad. The filtercake was washed with additional heptane (1×300 ml, 3×200 ml). The filtrate was then concentrated at reduced pressure on a rotary evaporator (approximately 10-15 mm Hg with a 22-27° C. water bath) to give crude (2,2-dichloro-1-methoxy-vinyloxy)-trimethylsilane as a dense oil (129.2 g). Quantitative proton NMR indicates this crude material contains 0.389 mol (68.8%) of (2,2-dichloro-1-methoxy-vinyloxy)-trimethylsilane.

Identifiers

|

REACTION_CXSMILES

|

O1CCCC1.BrCCBr.[Cl:10][C:11]([Cl:17])(Cl)[C:12]([O:14][CH3:15])=[O:13].Cl[Si:19]([CH3:22])([CH3:21])[CH3:20]>CCCCCCC.[Zn]>[Cl:10][C:11]([Cl:17])=[C:12]([O:14][CH3:15])[O:13][Si:19]([CH3:22])([CH3:21])[CH3:20]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

reactant

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

BrCCBr

|

Step Three

|

Name

|

|

|

Quantity

|

100.3 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C(=O)OC)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl[Si](C)(C)C

|

Step Four

|

Name

|

|

|

Quantity

|

700 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCCC

|

Step Five

|

Name

|

|

|

Quantity

|

78 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-55 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir at room temperature for approximately 90 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 2-liter three-necked flask equipped with a mechanical stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thermometer, condenser, pressure equalizing

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

addition funnel and an argon inlet

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting mixture was heated at

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

a gentle reflux for 25 minutes

|

|

Duration

|

25 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the reaction temperature at −55 to −60° C. (1 hour required)

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered under nitrogen through a Celite 545 pad

|

WASH

|

Type

|

WASH

|

|

Details

|

The filtercake was washed with additional heptane (1×300 ml, 3×200 ml)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was then concentrated at reduced pressure on a rotary evaporator (approximately 10-15 mm Hg with a 22-27° C. water bath)

|

Outcomes

Product

Details

Reaction Time |

90 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC(=C(O[Si](C)(C)C)OC)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 129.2 g | |

| YIELD: CALCULATEDPERCENTYIELD | 106.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |